N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide
Description
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 2-phenylacetamide moiety. The thiadiazole ring, comprising two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties, distinguishing it from nitrogen-rich heterocycles like triazoles or tetrazoles. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the phenylacetamide group may influence target binding affinity.
Properties
Molecular Formula |
C16H12FN3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15-19-16(22-20-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21) |
InChI Key |
MTAOQFKFNBPORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of 4-Fluorophenylthiourea with Cyanamide
This route involves the cyclocondensation of 4-fluorophenylthiourea with cyanamide under oxidative conditions to form the 1,2,4-thiadiazole core.
Procedure :
-
Synthesis of 4-Fluorophenylthiourea :
React 4-fluoroaniline with ammonium thiocyanate in hydrochloric acid, followed by treatment with sodium nitrite to yield the thiourea derivative. -
Cyclization with Cyanamide :
Heat 4-fluorophenylthiourea with cyanamide in ethanol under reflux for 6–8 hours. Iodine is added as an oxidizing agent to facilitate ring closure, yielding 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine. -
Acylation with 2-Phenylacetyl Chloride :
React the 5-aminothiadiazole with 2-phenylacetyl chloride in dichloromethane using triethylamine as a base. Purify via column chromatography (ethyl acetate/hexane).
Yield : 58–65% (over three steps).
Key Data :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | NH4SCN, HCl, NaNO2 | Thiourea | 85 |
| 2 | Cyanamide, I2, EtOH | 5-Amino | 72 |
| 3 | 2-Phenylacetyl Cl, NEt3 | Target | 65 |
Route 2: Hurd-Mori Reaction with Thiosemicarbazide and α-Haloketone
The Hurd-Mori method leverages thiosemicarbazides and α-haloketones for one-pot thiadiazole formation.
Procedure :
-
Synthesis of 4-Fluorophenylthiosemicarbazide :
Treat 4-fluorophenylhydrazine with ammonium thiocyanate in acidic conditions. -
Cyclization with Phenacyl Bromide :
React the thiosemicarbazide with phenacyl bromide in ethanol under reflux. This forms 3-(4-fluorophenyl)-5-(phenyl)-1,2,4-thiadiazole. -
Hydrolysis and Amidation :
Hydrolyze the phenyl group to a carboxylic acid using NaOH, followed by coupling with benzylamine via EDC/HOBt to form the acetamide.
Yield : 50–55% (over three steps).
Route 3: Amide Coupling on Preformed 5-Amino-1,2,4-Thiadiazole
This modular approach prioritizes late-stage amide bond formation.
Procedure :
-
Synthesis of 5-Amino-3-(4-fluorophenyl)-1,2,4-thiadiazole :
Prepare via cyclization of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by dehydrogenation using MnO2. -
EDC/HOBt-Mediated Coupling :
Activate 2-phenylacetic acid with EDC/HOBt in acetonitrile, then add the 5-aminothiadiazole. Stir for 24 hours at room temperature.
Yield : 70–75% (amide step).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 58–65 | 50–55 | 70–75 |
| Steps | 3 | 3 | 2 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Good | Limited | Excellent |
Route 3 offers superior yield and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar thiadiazole compounds have shown significant activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study : A study assessing the antimicrobial efficacy of thiadiazole derivatives demonstrated that compounds with similar structural motifs exhibited MIC values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis . This suggests that N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide could potentially be optimized for similar applications.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : In a comparative study of various N-aryl derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values indicating effective inhibition . The molecular docking studies further elucidated the binding modes of these compounds to target proteins involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Research Findings : A study indicated that similar thiadiazole compounds effectively reduced inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the thiadiazole ring can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased lipophilicity and potency |
| Alkyl substitutions | Enhanced bioavailability |
| Aromatic ring modifications | Improved target specificity |
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Core Variations
The compound is compared below with structurally related acetamide derivatives containing diverse heterocyclic systems (Table 1):
Table 1: Structural Comparison of N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide and Analogues
Key Structural and Functional Differences
Heterocyclic Core: The 1,2,4-thiadiazole in the target compound contains sulfur, which increases electron-withdrawing effects compared to nitrogen-dominant triazoles (e.g., compounds [7–9]) or tetrazoles (). This may enhance stability under oxidative conditions . Imidazothiazole derivatives () fuse thiazole and imidazole rings, offering planar rigidity for π-π stacking, unlike the non-fused thiadiazole.
Acetamide Variations: The phenylacetamide group in the target contrasts with bulkier substituents like isopropyl () or methoxyphenyl (), which may alter solubility and bioavailability.
Tautomerism and Reactivity :
- Triazole derivatives (e.g., [7–9]) exhibit thione-thiol tautomerism, while the thiadiazole core lacks this property, reducing dynamic structural variability .
- The absence of C=O in triazole-thiones (compounds [7–9]) versus retained acetamide carbonyls in the target compound may influence hydrogen-bonding interactions .
Pharmacological Implications (Inferred from Structural Data)
- The thiadiazole core’s sulfur atom may enhance interactions with cysteine residues in enzymatic targets, contrasting with triazoles’ preference for metal coordination.
- Fluorine substitution improves membrane permeability, as seen in analogs like , which shares the 4-fluorophenyl motif.
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HSUUVOSWXRDXLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)C1=CC=C(C=C1)F |
The compound features a thiadiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that similar phenylacetamide derivatives can induce cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast carcinoma (MCF-7) cells. The most active compounds in these studies demonstrated IC50 values comparable to established drugs like imatinib .
Case Study: Anticancer Activity
In a study on phenylacetamide derivatives, compounds with specific substituents exhibited enhanced cytotoxicity. For example:
- Compound 2b: IC50 = 52 μM against PC3
- Compound 2c: IC50 = 80 μM against PC3
These results suggest that the structural modifications in the phenyl ring can significantly influence biological activity .
The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. The compound may interact with key enzymes involved in DNA replication and protein synthesis, leading to apoptosis in cancer cells. This interaction disrupts essential cellular processes, making it a valuable agent in cancer therapy .
Antimicrobial Activity
Beyond anticancer properties, this compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. The presence of the fluorophenyl group enhances the lipophilicity and overall biological activity of the compound .
Summary of Studies
A review of literature reveals several key findings regarding the biological activity of thiadiazole derivatives:
- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxicity against multiple cancer cell lines.
- Enzyme Inhibition : These compounds inhibit critical enzymes involved in cell proliferation.
- Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Comparative Analysis of Biological Activity
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent System | Toluene:Water (8:2) | |
| Reflux Time | 5–7 hours | |
| Purification Method | Ethanol recrystallization | |
| Monitoring Technique | TLC (hexane:ethyl acetate, 9:1) |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
X-ray Crystallography : Resolve the 3D structure to confirm the thiadiazole core and fluorophenyl substitution pattern. Comparable compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo-thiazolyl]pyridin-2-yl}acetamide) exhibit planar thiadiazole rings with dihedral angles <10° between aromatic groups, validated via X-ray .
NMR Spectroscopy : Use ¹H/¹³C NMR to identify protons adjacent to electronegative atoms (e.g., fluorine). For example, the 4-fluorophenyl group shows a characteristic doublet in ¹H NMR (δ 7.2–7.8 ppm, J = 8–9 Hz) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 355.08 for C₁₆H₁₂FN₃OS).
Q. Table 2: Characterization Techniques
| Technique | Key Insights | Reference |
|---|---|---|
| X-ray Crystallography | Bond lengths (C–S: 1.68 Å), ring planarity | |
| ¹H NMR | Fluorophenyl proton splitting patterns | |
| HRMS | Molecular ion validation |
What are the standard approaches for initial biological screening of this compound?
Basic Research Question
Methodological Answer:
Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Thiadiazole derivatives often exhibit MIC values <50 µg/mL .
Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control drugs (e.g., doxorubicin).
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, assess inhibition of cyclooxygenase-2 (COX-2) via ELISA .
How can computational methods like quantum chemical calculations improve the design of synthesis pathways?
Advanced Research Question
Methodological Answer:
Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) .
Byproduct Prediction : Identify side reactions (e.g., azide dimerization) via computational kinetics. Adjust reagent stoichiometry to minimize undesired pathways.
Solvent Optimization : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Assay Variability : Replicate assays under standardized conditions (e.g., pH, temperature). For example, cytotoxicity results vary with cell passage number .
Purity Verification : Confirm compound purity (>95%) via HPLC. Impurities like unreacted 4-fluorophenylthioamide can skew bioactivity .
Structural Analog Comparison : Cross-reference with similar compounds (e.g., N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide) to identify trends in substituent effects .
What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
Advanced Research Question
Methodological Answer:
Substituent Modulation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl rings. Compare bioactivity to establish SAR .
Crystallographic Correlation : Overlay X-ray structures of active/inactive analogs to identify critical pharmacophoric features (e.g., fluorine position in 4-fluorophenyl) .
QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with IC₅₀ values .
How can reaction mechanisms be validated for the synthesis of this compound?
Advanced Research Question
Methodological Answer:
Isotopic Labeling : Track nitrogen incorporation using ¹⁵N-labeled NaN₃ to confirm azide participation in cyclization .
Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to detect intermediates (e.g., thioamide intermediates).
Byproduct Analysis : Characterize side products (e.g., dimeric species) via LC-MS and propose mechanistic pathways .
What considerations are critical for scaling up the synthesis of this compound?
Advanced Research Question
Methodological Answer:
Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation .
Process Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Waste Minimization : Optimize solvent recovery (e.g., toluene distillation) and replace NaN₃ with safer alternatives (e.g., trimethylsilyl azide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
